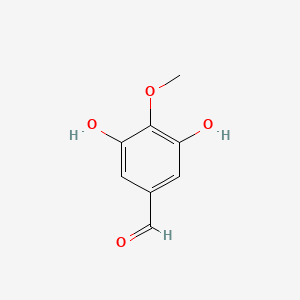
3,5-Dihydroxy-4-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dihydroxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H8O4. It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and one methoxy group attached to the benzene ring.
Synthetic Routes and Reaction Conditions:
From 5-Iodovanillin: Another method involves reacting 5-iodovanillin with sodium hydroxide and copper sulfate solution to obtain the desired compound.
Industrial Production Methods: Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The hydroxyl and methoxy groups can participate in various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products:
Oxidation: 3,5-Dihydroxy-4-methoxybenzoic acid.
Reduction: 3,5-Dihydroxy-4-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3,5-Dihydroxy-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and pharmaceuticals
Safety and Hazards
The safety data sheet for a similar compound, 3-Hydroxy-4-methoxybenzaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It’s worth noting that related compounds have been reported to exhibit antioxidant activity .
Biochemical Pathways
It’s known that similar compounds can influence oxidative stress pathways .
Result of Action
Related compounds have been reported to have protective effects in various models of oxidative stress .
Comparación Con Compuestos Similares
3,4-Dihydroxy-5-methoxybenzaldehyde:
3,4-Dihydroxybenzaldehyde: Lacks the methoxy group, making it less hydrophobic compared to 3,5-dihydroxy-4-methoxybenzaldehyde.
4-Hydroxy-3-methoxybenzaldehyde:
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its dual hydroxyl groups and methoxy group make it a versatile intermediate in organic synthesis and a potential candidate for various therapeutic applications .
Propiedades
IUPAC Name |
3,5-dihydroxy-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-4,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFQVVYJCLAIGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29865-85-8 |
Source


|
| Record name | 3,5-Dihydroxy-4-methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301768 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-{[5-(5-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2810197.png)
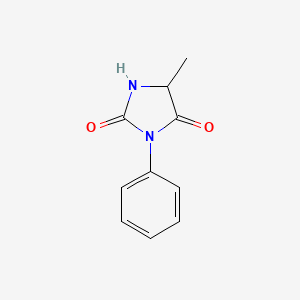
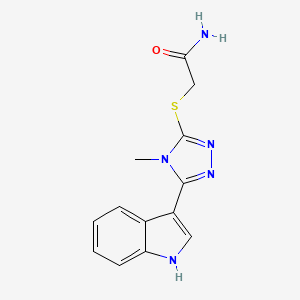
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2810203.png)
![5-nitro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2810205.png)
![2-Amino-N-cyclohexyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2810207.png)
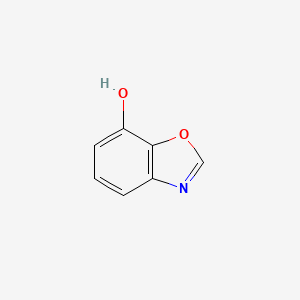
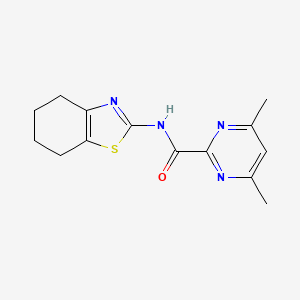
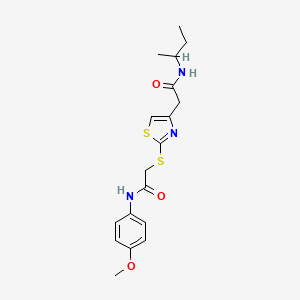
![(2Z)-8-methoxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2810213.png)
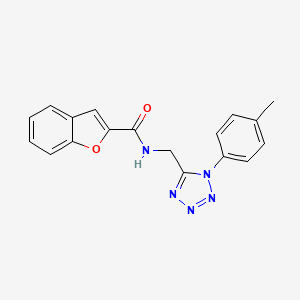
![1-Benzyl-4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2810218.png)

![ethyl 2-[2-(1-morpholinoethyl)-4-oxo-3(4H)-quinazolinyl]acetate](/img/structure/B2810220.png)
